3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
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Overview
Description
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a useful research compound. Its molecular formula is C23H15ClO5 and its molecular weight is 406.82. The purity is usually 95%.
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Scientific Research Applications
Environmental Applications
- The study by Bokare and Choi (2011) explores the advanced oxidation process based on the Cr(III)/Cr(VI) redox cycle, utilizing oxidative degradation of aqueous organic pollutants. This research is relevant for environmental remediation and pollution control, highlighting the potential utility of chromen-related compounds in enhancing oxidation processes (Bokare & Choi, 2011).
Synthesis and Biological Activity
- Bekircan, Ülker, and Menteşe (2015) have synthesized novel heterocyclic compounds derived from a related structure, investigating their lipase and α-glucosidase inhibition. This indicates potential applications in developing therapeutic agents for conditions requiring enzyme inhibition (Bekircan, Ülker, & Menteşe, 2015).
Photochromic Applications
- The synthesis of photochromic thieno-2H-chromene derivatives by Queiroz et al. (2000) suggests applications in materials science, particularly in developing compounds that change color upon exposure to light. This has implications for creating smart materials and sensors (Queiroz et al., 2000).
Advanced Oxidation Processes
- Research by Bokare and Choi (2010) on chromate-induced activation of hydrogen peroxide for oxidative degradation of organic pollutants further demonstrates the environmental cleanup potential of chromen-based compounds. These studies provide a foundation for developing efficient water treatment technologies (Bokare & Choi, 2010).
Structural and Chemical Studies
- Kumarasinghe, Hruby, and Nichol (2009) focus on the synthesis and structural analysis of chromen derivatives, contributing to the understanding of their chemical behavior and potential applications in designing more effective compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Mechanism of Action
Target of Action
Compounds with a chromen-4-one structure, like “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate”, are often associated with a wide range of biological activities. They may interact with various enzymes, receptors, and proteins within the body, but the specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme is involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of the compound. For example, if the compound were to inhibit an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound were to inhibit a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites, which could have various effects at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at certain pH levels or temperatures .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate' involves the condensation of 3-(4-chlorophenyl)-4-hydroxycoumarin with 2-methoxybenzoic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then treated with a mild base such as triethylamine to form the final product.", "Starting Materials": [ "3-(4-chlorophenyl)-4-hydroxycoumarin", "2-methoxybenzoic acid", "DCC or EDC", "Triethylamine" ], "Reaction": [ "Step 1: Dissolve 3-(4-chlorophenyl)-4-hydroxycoumarin and 2-methoxybenzoic acid in a suitable solvent such as dichloromethane or DMF.", "Step 2: Add a coupling agent such as DCC or EDC to the reaction mixture and stir for several hours at room temperature.", "Step 3: Remove the dicyclohexylurea precipitate by filtration and wash the filtrate with water.", "Step 4: Add a mild base such as triethylamine to the filtrate and stir for several hours at room temperature.", "Step 5: Purify the resulting product by column chromatography or recrystallization." ] } | |
CAS No. |
637748-28-8 |
Molecular Formula |
C23H15ClO5 |
Molecular Weight |
406.82 |
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-18(20)23(26)29-16-10-11-17-21(12-16)28-13-19(22(17)25)14-6-8-15(24)9-7-14/h2-13H,1H3 |
InChI Key |
IYDCTFSDLTUDKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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